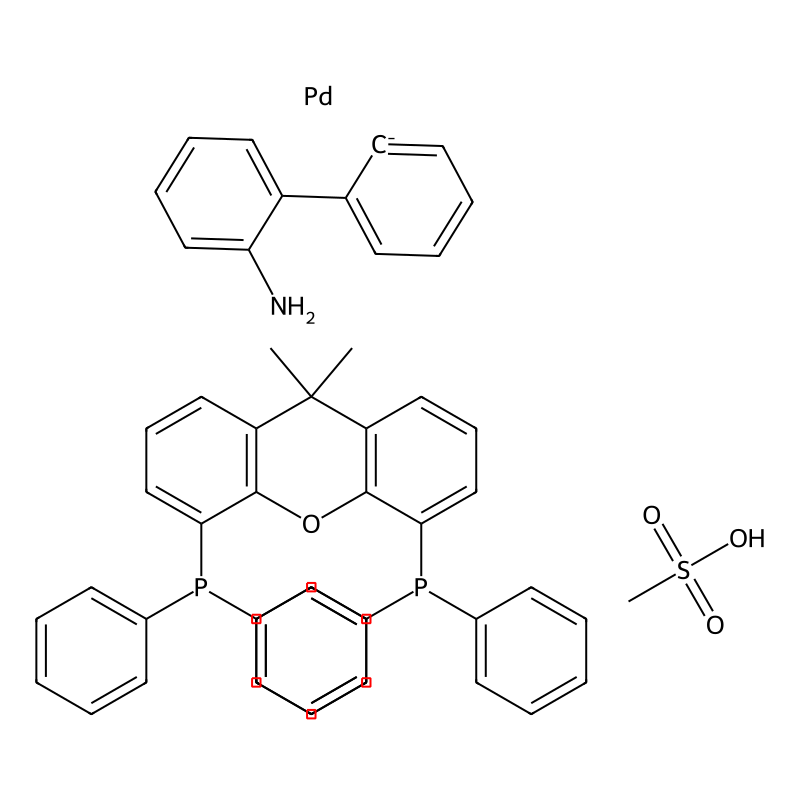

Xantphos PD G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Negishi Cross-Coupling Reaction

Scientific Field: Organic Chemistry

Application Summary: XantPhos PD G3 is used in Negishi cross-coupling reactions, which are important for the formation of carbon-carbon bonds.

Method of Application: The reaction involves the coupling of organohalides and organozinc compounds in the presence of a palladium catalyst, such as XantPhos PD G3.

Results or Outcomes: The Negishi cross-coupling reaction is a versatile method for the synthesis of natural products and biologically active compounds.

Aminocarbonylation of Heteroaryl Bromides

Application Summary: XantPhos PD G3 is used in the aminocarbonylation of heteroaryl bromides.

Method of Application: The aminocarbonylation process involves the reaction of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine.

Results or Outcomes: The aminocarbonylation of heteroaryl bromides provides access to a range of challenging products in good to excellent yields with low catalyst loading and only a slight excess of CO.

Coupling between Polyglycosyl Thiols and Aglycon Halides

Application Summary: XantPhos PD G3 is used in the coupling between polyglycosyl thiols and aglycon halides.

Method of Application: The reaction involves the formation of a C-S bond between polyglycosyl thiols and aglycon halides.

Xantphos Palladacycle Generation 3, commonly referred to as Xantphos Pd G3, is a specialized palladium complex utilized primarily as a catalyst in various organic reactions. This compound features a molecular formula of and a molar mass of approximately 949.36 g/mol. It appears as a pale yellow powder and has a melting point range of 164-167 °C, indicating its thermal stability under standard conditions . Xantphos Pd G3 is recognized for its effectiveness in palladium-catalyzed cross-coupling reactions, particularly in the Buchwald-Hartwig reaction, which is pivotal for forming carbon-nitrogen bonds in organic synthesis .

The catalytic cycle of Xantphos PD G3 involves several key steps:

- Precatalyst Activation: The chloride ligand is displaced by a substrate (e.g., organic halide) to generate a vacant coordination site on the Pd center [].

- Oxidative Addition: The Pd(II) center undergoes oxidative addition with another substrate (e.g., organometallic reagent) to form a Pd(IV) complex with a new C-Pd bond [].

- Transmetallation: The organic group from the second substrate is transferred to the other organic fragment bound to Pd [].

- Reductive Elimination: The newly formed C-C bond is established, and the Pd(II) catalyst regenerates with the chloride ligand being displaced [].

Xantphos Pd G3 serves as a catalyst in several key reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction: This reaction facilitates the formation of amines from aryl halides and amines.

- Heck Reaction: In this transformation, alkenes react with aryl halides to form substituted alkenes.

- Hiyama Coupling: This involves the coupling of organosilicon compounds with aryl halides.

- Negishi Coupling: A reaction that couples organozinc reagents with aryl halides to form biaryl compounds .

The versatility of Xantphos Pd G3 in these reactions stems from its ability to stabilize palladium in various oxidation states, enhancing catalytic efficiency.

The synthesis of Xantphos Pd G3 typically involves the coordination of palladium with the xanthene-based ligand. The process generally includes:

- Preparation of Ligand: The ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, is synthesized through established organic methodologies.

- Palladium Coordination: The ligand is then reacted with a palladium precursor, such as palladium(II) acetate or palladium(II) chloride, often in the presence of a base.

- Formation of Complex: The resulting product is purified and characterized using techniques like NMR spectroscopy and mass spectrometry to confirm the formation of Xantphos Pd G3 .

Xantphos Pd G3 finds extensive applications in:

- Organic Synthesis: Particularly in pharmaceutical chemistry for creating complex molecules.

- Material Science: Used in developing new materials through polymerization reactions.

- Agricultural Chemistry: Assists in synthesizing agrochemicals that enhance crop yield and protection .

Its ability to operate under mild conditions with lower catalyst loadings makes it particularly attractive for industrial applications.

Interaction studies involving Xantphos Pd G3 focus on its reactivity with various substrates and its role in facilitating cross-coupling reactions. Research indicates that the presence of this catalyst can significantly lower activation energies and improve reaction yields compared to traditional methods. Additionally, studies have explored its interactions with different ligands and solvents to optimize reaction conditions further .

Several compounds exhibit similarities to Xantphos Pd G3, particularly regarding their use as palladium catalysts. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Xantphos Palladacycle Gen 2 | Earlier generation catalyst; less efficient than Gen 3 | Lower catalytic activity |

| N-Xantphos | A nitrogen-substituted variant; used for specific coupling reactions | Enhanced selectivity for certain substrates |

| Dppf (1,1'-bis(diphenylphosphino)ferrocene) | Widely used phosphine ligand; versatile but less specific than Xantphos | Broader applicability but lower efficiency |

Xantphos Pd G3 stands out due to its third-generation design that allows for improved stability and efficiency in catalysis compared to earlier generations and similar compounds. Its unique structure enables better substrate coordination and facilitates more effective cross-coupling reactions .

Xantphos Palladium G3, chemically named [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, represents a significant advancement in catalyst design for organic synthesis [1] [2]. This third-generation Buchwald precatalyst features a complex molecular architecture that combines a xanthene-based diphosphine ligand with a palladium metal center in a precisely engineered coordination environment [3]. The molecular formula of Xantphos Palladium G3 is C52H45NO4P2PdS with a molecular weight of approximately 948.35 g/mol [4].

Xantphos Ligand Coordination Modes

The Xantphos ligand in Xantphos Palladium G3 exhibits remarkable versatility in its coordination behavior, which contributes significantly to the catalyst's effectiveness [5]. This diphosphine ligand is noteworthy for its wide bite angle, measured at approximately 108-111.7°, which is considerably larger than conventional diphosphine ligands [6] [7]. The bite angle refers to the P-Pd-P angle formed when both phosphorus atoms coordinate to the palladium center [8].

Xantphos can adopt multiple coordination modes with transition metals, including:

κP,P Coordination: The most common binding mode where both phosphorus atoms coordinate to the palladium center in a bidentate fashion [9]. This coordination mode can be further classified into:

- Cis-chelating: Where the P-Pd-P angle is approximately 108°, placing the phosphorus atoms adjacent to each other in the coordination sphere [6].

- Trans-spanning: A rare coordination mode where the P-Pd-P angle expands to approximately 150.7°, placing the phosphorus atoms on opposite sides of the coordination sphere [10] [7].

κP,O,P Coordination: A tridentate "pincer-type" coordination where both phosphorus atoms and the oxygen atom of the xanthene backbone coordinate to the metal center [11]. This mode is less common but can stabilize certain catalytic intermediates.

κP Monodentate Coordination: The least common mode where only one phosphorus atom coordinates to the metal center, leaving the other phosphorus atom uncoordinated [12].

The rigid xanthene backbone of the Xantphos ligand constrains the possible coordination geometries while still allowing sufficient flexibility to accommodate different metal centers and reaction requirements [13]. This structural rigidity combined with coordination flexibility is a key factor in the catalyst's performance across various cross-coupling reactions [5] [9].

| Coordination Mode | P-Pd-P Angle | Occurrence | Structural Features |

|---|---|---|---|

| κP,P (cis) | ~108° | Common | Both P atoms adjacent in coordination sphere |

| κP,P (trans) | ~150.7° | Rare | P atoms on opposite sides of coordination sphere |

| κP,O,P | Variable | Less common | Tridentate coordination including xanthene O atom |

| κP | N/A | Very rare | Only one P atom coordinated |

Palladium Center Electronic Configuration

The palladium center in Xantphos Palladium G3 exists in the +2 oxidation state, which is crucial for its catalytic activity [1] [14]. Palladium(II) has an electronic configuration of [Kr]4d8, having lost two electrons from its valence shell [15] [16]. This electronic arrangement favors a square planar coordination geometry, which is typical for d8 metal complexes [17].

In Xantphos Palladium G3, the palladium(II) center forms a coordination complex with the bidentate Xantphos ligand through its two phosphorus atoms, while also binding to the 2-aminobiphenyl fragment through a Pd-C bond and a dative Pd-N bond [1] [3]. The methanesulfonate counterion completes the coordination sphere, resulting in a well-defined square planar geometry around the palladium center [14] .

The electronic distribution around the palladium center is influenced by several factors:

σ-Donation: The phosphorus atoms of the Xantphos ligand donate electron density to the palladium center through σ-bonds, stabilizing the metal complex [19] [20].

π-Backbonding: The palladium d-orbitals can engage in π-backbonding with the phosphorus ligands, further strengthening the metal-ligand interaction [21] [17].

Trans Influence: The strong σ-donating ability of the carbon atom in the aminobiphenyl fragment exerts a trans influence, weakening the bond trans to it and affecting the overall electronic distribution [20] [22].

The electronic configuration of the palladium center plays a crucial role in the catalyst's activation mechanism . During catalytic cycles, the palladium center undergoes changes in oxidation state between Pd(II) and Pd(0), with the Xantphos ligand remaining coordinated throughout these transformations [1] [14]. This redox flexibility, combined with the steric and electronic properties of the Xantphos ligand, enables Xantphos Palladium G3 to efficiently catalyze various cross-coupling reactions [2] .

Physicochemical Properties

Thermal Stability and Decomposition Pathways

Xantphos Palladium G3 exhibits remarkable thermal stability compared to earlier generation catalysts, which is a key advantage for its application in organic synthesis [1] [14]. The compound exists as a solid with a melting point range of 164-167°C, at which point it undergoes decomposition rather than a clean phase transition [23] [24]. This thermal behavior indicates strong intermolecular forces within the crystal structure and provides insight into its stability under reaction conditions [25].

The thermal stability of Xantphos Palladium G3 can be attributed to several structural features:

Rigid Xanthene Backbone: The rigid xanthene backbone of the Xantphos ligand provides structural integrity to the complex, preventing conformational changes that might lead to decomposition [12] [5].

Strong Palladium-Phosphorus Bonds: The bidentate coordination of the Xantphos ligand through two phosphorus atoms creates strong bonds with the palladium center, enhancing the overall stability of the complex [9] [6].

Chelate Effect: The chelating nature of the Xantphos ligand contributes to the thermodynamic stability of the complex through the chelate effect, making dissociation energetically unfavorable [5] [13].

When subjected to elevated temperatures, Xantphos Palladium G3 undergoes specific decomposition pathways:

Ligand Dissociation: At temperatures approaching its decomposition point, partial dissociation of the Xantphos ligand may occur, potentially leading to catalyst deactivation if not properly controlled [26] [27].

Redox Processes: Thermal stress can induce redox changes at the palladium center, potentially converting Palladium(II) to Palladium(0) species with different coordination geometries and reactivities [26] [27].

Methanesulfonate Elimination: The methanesulfonate counterion may be eliminated at elevated temperatures, leading to changes in the coordination sphere of the palladium center [24] [25].

Despite these potential decomposition pathways, Xantphos Palladium G3 demonstrates excellent thermal stability under typical reaction conditions, maintaining its catalytic activity even after prolonged heating in various organic solvents [1] [14]. This thermal robustness contributes to its utility in a wide range of synthetic applications, allowing reactions to be conducted at elevated temperatures when necessary for optimal conversion and selectivity [2] .

Solubility Profiles in Organic Media

Xantphos Palladium G3 exhibits exceptional solubility across a wide range of common organic solvents, which is a significant advantage for its application in homogeneous catalysis [1] [28]. This enhanced solubility profile contributes to its effectiveness by ensuring that the catalyst remains in solution throughout the reaction, maximizing its interaction with substrates [2] [14].

The solubility characteristics of Xantphos Palladium G3 can be attributed to several structural features:

Lipophilic Phenyl Groups: The eight phenyl groups present in the Xantphos ligand provide substantial lipophilic character, enhancing solubility in non-polar and moderately polar organic solvents [1] [29].

Ionic Character: The presence of the methanesulfonate counterion introduces some ionic character to the complex, improving solubility in more polar organic solvents [2] [28].

Balanced Polarity: The combination of the lipophilic Xantphos ligand with the more polar aminobiphenyl and methanesulfonate components creates a balanced polarity profile that contributes to the compound's versatile solubility [29] [28].

The solubility of Xantphos Palladium G3 varies across different solvent types:

| Solvent Type | Solubility | Examples |

|---|---|---|

| Chlorinated Solvents | Excellent | Dichloromethane, Chloroform |

| Ethereal Solvents | Very Good | Tetrahydrofuran, Diethyl Ether |

| Aromatic Solvents | Good | Toluene, Benzene |

| Polar Aprotic Solvents | Good | Dimethylformamide, Dimethyl Sulfoxide |

| Alcohols | Moderate | Methanol, Ethanol |

| Aliphatic Hydrocarbons | Limited | Hexane, Pentane |

| Water | Poor | - |

This broad solubility profile allows for flexibility in reaction design, enabling chemists to select the most appropriate solvent system for specific transformations [1] [28]. The high solubility in common organic solvents also facilitates catalyst handling and reaction setup, as stock solutions can be prepared and stored for convenient use [2] [14].

Furthermore, the long solution lifetime of Xantphos Palladium G3 is noteworthy, as it maintains its structural integrity and catalytic activity in solution over extended periods [1] [28]. This stability in solution is particularly valuable for reactions requiring prolonged reaction times or elevated temperatures, as it minimizes catalyst degradation and ensures consistent performance throughout the reaction course [2] [14].

Spectroscopic Fingerprints

^31P NMR Signature Analysis

Phosphorus-31 Nuclear Magnetic Resonance (^31P NMR) spectroscopy serves as a powerful analytical tool for characterizing Xantphos Palladium G3, providing valuable insights into its structure, purity, and coordination environment [30] [31]. The ^31P NMR spectrum of this complex exhibits distinctive signals that reflect the chemical environment of the phosphorus atoms in the Xantphos ligand when coordinated to the palladium center [32] [33].

The ^31P NMR spectrum of Xantphos Palladium G3 typically displays the following key features:

Chemical Shift Range: The coordinated phosphorus atoms of the Xantphos ligand in Xantphos Palladium G3 generally exhibit signals in the range of 8-12 ppm, which is significantly downfield from the free Xantphos ligand (typically around -20 ppm) [30] [33]. This downfield shift is characteristic of phosphorus coordination to the palladium center and serves as a clear indicator of complex formation [31] [32].

Signal Multiplicity: Depending on the exact coordination mode and the symmetry of the complex, the phosphorus signals may appear as either a single resonance (indicating equivalent phosphorus environments) or as two distinct signals (indicating inequivalent phosphorus environments) [30] [31]. In cases where the Xantphos ligand adopts an asymmetric coordination mode, such as when one phosphorus atom experiences a different trans influence than the other, two separate signals would be observed [31] [33].

Coupling Patterns: The ^31P NMR spectrum may exhibit coupling between the phosphorus nuclei (^2J_P-P) and between phosphorus and other NMR-active nuclei in the complex, such as protons or the palladium center [30] [32]. These coupling patterns provide additional structural information about the coordination environment [31] [33].

The ^31P NMR spectroscopic data for Xantphos Palladium G3 and related species are summarized in the following table:

| Compound | ^31P NMR Chemical Shift (ppm) | Solvent | Coupling Constants | Reference |

|---|---|---|---|---|

| Xantphos Palladium G3 | 8.9 | CDCl3 | - | [30] |

| Free Xantphos | -21.5 | THF-d8 | - | [33] |

| Xantphos(O) (mono-oxidized) | -21.5, 23.16 | THF-d8 | - | [33] |

| Pd(Xantphos)2 | 0.8, 3.4 | THF | - | [31] |

| (Xantphos)Pd(dba) | 9.8, 12.4 | - | J_P-P observed | [31] |

^31P NMR spectroscopy also serves as a valuable tool for monitoring the purity and stability of Xantphos Palladium G3 [30] [33]. The presence of impurities or decomposition products, such as oxidized phosphine species or different coordination complexes, can be readily detected through the appearance of additional signals in the spectrum [31] [33]. This makes ^31P NMR an essential technique for quality control in the synthesis and application of this catalyst [30] [32].

Furthermore, variable-temperature ^31P NMR studies can provide insights into the dynamic behavior of Xantphos Palladium G3 in solution, such as ligand exchange processes or conformational changes [31] [32]. These studies contribute to a deeper understanding of the catalyst's solution behavior, which is crucial for optimizing its application in various synthetic transformations [30] [33].

X-Ray Crystallographic Evidence

X-ray crystallography has provided definitive structural evidence for the molecular architecture of Xantphos Palladium G3 and related complexes, offering precise information about bond lengths, angles, and the three-dimensional arrangement of atoms [10] [34]. These crystallographic studies have been instrumental in elucidating the coordination geometry around the palladium center and the binding mode of the Xantphos ligand [35] [36].

Key crystallographic findings for Xantphos Palladium G3 and structurally related complexes include:

Coordination Geometry: X-ray structures confirm that Xantphos Palladium G3 adopts a square planar geometry around the palladium(II) center, which is typical for d8 metal complexes [10] [34]. The four coordination sites are occupied by the two phosphorus atoms of the Xantphos ligand, the carbon atom of the aminobiphenyl fragment, and the nitrogen atom of the same fragment, forming a chelate ring [36] [34].

Bite Angle: Crystallographic data reveal that the P-Pd-P bite angle in Xantphos-palladium complexes typically ranges from 100° to 111°, depending on the specific complex and crystal packing forces [10] [7]. This wide bite angle is a distinctive feature of Xantphos-based catalysts and contributes to their unique reactivity profiles [6] [8].

Bond Lengths: The Pd-P bond lengths in Xantphos Palladium G3 typically fall in the range of 2.25-2.30 Å, consistent with strong coordination between the phosphorus atoms and the palladium center [37] [34]. The Pd-C and Pd-N bond lengths are approximately 2.00 Å and 2.10 Å, respectively, reflecting the different nature of these bonds [37] [34].

Xanthene Backbone Conformation: The xanthene backbone of the Xantphos ligand adopts a nearly planar conformation in most crystal structures, with slight deviations from planarity depending on crystal packing forces and specific substitution patterns [38] [34]. This rigid backbone helps maintain the wide bite angle of the ligand [6] [8].

Counterion Position: The methanesulfonate counterion is typically found in the crystal lattice, not directly coordinated to the palladium center in most structures [36] [34]. However, in some cases, it may form hydrogen bonds with the amino group of the aminobiphenyl fragment, contributing to the overall crystal packing [37] [34].

A representative crystal structure of a Xantphos-palladium complex similar to Xantphos Palladium G3 has been reported with the following crystallographic parameters [34]:

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.601 Å, b = 14.591 Å, c = 20.173 Å |

| Unit Cell Angles | α = 82.894°, β = 81.824°, γ = 77.999° |

| Cell Volume | 2723.1 ų |

| Temperature | 200 K |

| R-factor | 0.0808 |

X-ray crystallography has also provided evidence for the various coordination modes of the Xantphos ligand discussed earlier [10] [34]. Particularly noteworthy is the crystallographic confirmation of the rare trans-spanning coordination mode, where the P-Pd-P angle expands to approximately 150.7°, demonstrating the remarkable flexibility of the Xantphos ligand despite its rigid backbone [10] [7].

Precursor Materials and Ligand Synthesis

Primary Precursor Materials

The synthesis of Xantphos Palladium Generation 3 precatalyst requires two distinct classes of precursor materials: those necessary for ligand synthesis and those required for palladium complexation [1] [2] [3]. The fundamental building blocks encompass both organometallic reagents and organic substrates that undergo sequential transformations to yield the final precatalyst structure.

Table 1: Physical and Chemical Properties of Xantphos PD G3

| Property | Value |

|---|---|

| CAS Number | 1445085-97-1 |

| Molecular Formula | C₅₂H₄₅NO₄P₂PdS |

| Molecular Weight (g/mol) | 948.35 |

| Melting Point (°C) | 164-167 (decomposition) |

| Physical Form | Pale yellow solid/powder |

| Purity (%) | ≥95 |

| Storage Temperature (°C) | 2-8 |

| Storage Conditions | Under inert gas (nitrogen or argon) |

| Solubility | Highly soluble in common organic solvents |

| Stability | Air, moisture and thermally stable |

Xantphos Ligand Synthesis

The preparation of the Xantphos ligand represents the initial critical step in the overall synthetic pathway [3] [4] [5]. This process employs 9,9-dimethylxanthene as the foundational heterocyclic backbone, which undergoes double directed lithiation to introduce phosphine functionalities at the 4 and 5 positions [3] [4].

The synthetic protocol initiates with the dissolution of 9,9-dimethylxanthene (23.8 mmol, 5.0 g) in dry hexane (160 mL) under an inert nitrogen atmosphere [6]. Tetramethylethylenediamine (TMEDA) serves as both a coordinating base and activating agent, with 59.5 mmol (6.9 g, 8.9 mL) added to the reaction mixture at 25°C [7] [8]. The role of TMEDA extends beyond simple base activation, as it forms coordination complexes with lithium ions that enhance the nucleophilicity and selectivity of the lithiation process [7] [9].

Table 2: Key Precursor Materials and Their Functions

| Precursor Material | Function | Typical Quantity/Conditions |

|---|---|---|

| 9,9-Dimethylxanthene | Backbone precursor for ligand synthesis | 23.8 mmol (5.0 g) |

| sec-Butyllithium | Lithiating agent | 59.5 mmol in hexane |

| Tetramethylethylenediamine (TMEDA) | Coordinating base/activator | 59.5 mmol (6.9 g) |

| Chlorodiphenylphosphine | Phosphine source | 60.2 mmol excess |

| 2-Aminobiphenyl | Aminobiphenyl scaffold precursor | 30 mmol scale |

| Methanesulfonic acid | Protonating agent for dimer formation | Salt formation step |

| Palladium(II) acetate | Palladium source | 1:1 ratio with aminobiphenyl salt |

| Xantphos ligand | Bidentate phosphine ligand | 2 equivalents per Pd dimer |

The lithiation proceeds through dropwise addition of sec-butyllithium solution (1.59 mol/dm³, 38.0 mL, 59.5 mmol) to the stirred reaction mixture, resulting in the formation of a dark red solution indicative of dilithiated xanthene formation [6] [10]. The reaction mixture requires refluxing for 30 minutes to ensure complete lithiation at both the 4 and 5 positions of the xanthene backbone [6].

Following the lithiation step, the electrophilic substitution occurs through treatment with chlorodiphenylphosphine. Dry N,N-dimethylformamide (4.4 g, 5.0 mL, 60.2 mmol) is added to quench excess organolithium reagent [6]. The subsequent workup involves aqueous hydrochloric acid treatment (2 mol/dm³, 150 mL) and filtration to isolate the crude Xantphos ligand [6].

Alternative synthetic approaches have been developed to address scalability and yield optimization concerns. The n-butyllithium/tetramethylethylenediamine methodology in heptane represents a notable alternative, involving heating to 60°C with reaction times of approximately 16 hours [11]. However, this method typically yields lower conversion rates compared to the sec-butyllithium protocol [11].

Aminobiphenyl Precursor Preparation

The aminobiphenyl mesylate salt formation proceeds through simple acid-base chemistry, where 2-aminobiphenyl (30 mmol scale) is treated with stoichiometric quantities of methanesulfonic acid [12] [13]. This protonation step is crucial for subsequent palladium complexation, as the mesylate anion provides the necessary counterion for the final precatalyst structure [12].

The methodology has been demonstrated on practical scales, with successful preparation of 315 grams of mesylate salt yielding 417 grams of the corresponding palladium dimer (96% yield) after direct isolation from the reaction mixture [13]. This scalability demonstrates the robust nature of the synthetic protocol and its suitability for industrial applications [13].

Palladium Complexation Protocols

Dimer Formation via Cyclopalladation

The formation of the palladium dimer precursor represents a critical intermediate step in the overall synthetic pathway [12] [13] [14]. This process employs cyclopalladation chemistry, wherein palladium acetate activates carbon-hydrogen bonds in the aminobiphenyl scaffold through electrophilic metallation [14] [15].

The cyclopalladation reaction proceeds through heating the aminobiphenyl mesylate salt solution with palladium(II) acetate [12] [13]. The process involves carbon-hydrogen bond activation at the ortho position of the biphenyl ring, forming a five-membered palladacycle [14] [16]. This metallation occurs through a concerted mechanism involving coordination of the amino nitrogen to palladium followed by intramolecular carbon-hydrogen bond cleavage [14] [17].

Temperature control during this step proves essential, as excessive heating can lead to decomposition while insufficient thermal energy prevents complete cyclopalladation [14]. The optimal temperature range typically falls between 80-100°C, with reaction times varying from 30 minutes to several hours depending on substrate concentration and scale [14].

The resulting dimeric palladium complex features two palladacycle units bridged by mesylate anions [12] [13]. This bridged dimer structure provides enhanced stability compared to monomeric palladium species while maintaining reactivity toward phosphine ligand coordination [12] [13].

Ligand Exchange and Monomeric Complex Formation

The final step in Xantphos Palladium Generation 3 synthesis involves treatment of the palladium dimer with Xantphos ligand to form the desired monomeric precatalyst [12] [13]. This ligand exchange reaction proceeds through displacement of bridging ligands and coordination of the bidentate phosphine [12] [13].

The reaction typically employs a 2:1 ratio of Xantphos ligand to palladium dimer, ensuring complete conversion to the monomeric complex [18] [12]. The process occurs readily at room temperature in dichloromethane or tetrahydrofuran, with reaction times ranging from 15-45 minutes [12] [13].

Solvent selection plays a crucial role in this step, as coordinating solvents can compete with the phosphine ligand for metal coordination sites [18] [12]. Dichloromethane generally provides optimal results due to its non-coordinating nature and ability to dissolve both reactants [12]. However, tetrahydrofuran may be employed when enhanced solubility is required, though this can lead to incorporation of coordinated solvent molecules in the final product [18] [12].

The ligand exchange mechanism proceeds through initial coordination of one phosphorus atom of Xantphos to palladium, followed by chelation through the second phosphorus center [19] [20]. This chelation displaces the bridging mesylate ligands and leads to formation of the desired monomeric complex with the characteristic wide bite angle of the Xantphos ligand [19] [20] [21].

In Situ Generation Protocols

An alternative approach to precatalyst preparation involves in situ generation directly from the palladium dimer and phosphine ligand [13]. This methodology proves particularly valuable for rapid catalyst screening and optimization studies, as it eliminates the need for isolation and purification of the final precatalyst [13].

In situ generation protocols typically involve mixing the palladium dimer with Xantphos ligand in the presence of reaction substrates [13]. The catalyst formation occurs under the reaction conditions, often in the presence of base and elevated temperature [13]. This approach has been successfully demonstrated in various cross-coupling reactions, showing activity comparable to isolated precatalysts [13].

The primary advantage of in situ generation lies in its simplicity and reduced handling requirements [13]. However, this method provides less control over catalyst purity and may lead to variable catalytic performance depending on the specific reaction conditions employed [13].

Purification Techniques and Quality Control

Primary Purification Methods

The purification of Xantphos Palladium Generation 3 precatalyst requires careful attention to both the removal of synthetic impurities and the preservation of catalyst integrity [2] [22] [18]. Multiple purification techniques have been developed to address the specific challenges associated with organometallic catalyst purification [2] [22].

Table 3: Purification Techniques and Quality Control Methods

| Purification Method | Application | Typical Conditions/Solvents |

|---|---|---|

| Hot filtration | Remove insoluble impurities during synthesis | Hot THF or dichloromethane |

| Recrystallization | Primary purification of precatalyst | THF, dichloromethane, or mixed solvents |

| Column chromatography | Secondary purification if needed | Silica gel with gradient elution |

| Solvent washing | Remove residual salts and solvents | Cold organic solvents |

| Vacuum drying | Remove coordinated solvents | 0.08 torr, 80°C, 7 hours |

| ¹H NMR analysis | Purity assessment and characterization | CDCl₃ or CD₂Cl₂ |

| ³¹P NMR analysis | Phosphine ligand characterization | CDCl₃ or CD₂Cl₂ |

| X-ray crystallography | Structural confirmation | Single crystal suitable solvents |

Recrystallization represents the primary purification method for Xantphos Palladium Generation 3 [23] [24] [25]. This technique exploits the differential solubility of the precatalyst compared to synthetic impurities, allowing selective crystallization of the pure product [23] [24]. The process typically involves dissolution of the crude material in a minimum volume of hot solvent, followed by controlled cooling to induce crystallization [23] [24].

Solvent selection for recrystallization proves critical for achieving optimal purity and yield [23] [24] [25]. Tetrahydrofuran and dichloromethane represent commonly employed solvents due to their ability to dissolve the precatalyst at elevated temperatures while promoting crystallization upon cooling [18] [12]. Mixed solvent systems may also be employed when enhanced selectivity is required [24].

The recrystallization process must be conducted under inert atmosphere conditions to prevent oxidation or decomposition of the organometallic complex [24] [26]. Temperature control during cooling proves essential, as rapid cooling can lead to incorporation of impurities within the crystal lattice, while excessively slow cooling may result in low yields [24] [25].

Advanced Purification Techniques

Column chromatography on silica gel provides an alternative purification method when recrystallization proves insufficient [27] [28] [29]. This technique employs differential adsorption to separate the precatalyst from impurities based on polarity differences [27] [28]. The stationary phase typically consists of activated silica gel, while the mobile phase involves gradient elution with organic solvents of increasing polarity [27] [28].

The column preparation requires careful attention to packing uniformity and exclusion of air bubbles [27] [29]. Silica gel is typically pre-equilibrated with the initial eluent system before sample application [27]. The sample is applied as a concentrated solution in the minimum volume of eluent, followed by gradient elution to achieve separation [27] [29].

Monitoring of column fractions typically employs thin-layer chromatography to identify fractions containing the desired product [27] [29]. For colored compounds, visual detection may be sufficient, while colorless materials require ultraviolet light visualization or chemical staining [27] [29].

Solvent removal from purified fractions employs rotary evaporation under reduced pressure [27] [29]. Care must be taken to avoid excessive heating during this process, as organometallic complexes may decompose at elevated temperatures [24] [27].

Quality Control and Analytical Characterization

Comprehensive quality control of Xantphos Palladium Generation 3 requires multiple analytical techniques to assess purity, structure, and stability [2] [22]. Nuclear magnetic resonance spectroscopy represents the primary analytical tool for both purity assessment and structural confirmation [2] [22].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information regarding the organic ligand framework and enables quantitative assessment of impurity content [2] [22]. The technique employs deuterated chloroform or dichloromethane as solvents, with chemical shifts and integration patterns providing structural confirmation [2] [22].

Phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy offers specific insight into the phosphine ligand environment and coordination state [2] [22]. This technique proves particularly valuable for detecting phosphine oxide formation, ligand dissociation, or other degradation pathways [2] [22].

A simplified quality control method based on ¹H NMR spectral analysis has been developed for routine assessment of precatalyst purity [2] [30] [22]. This method employs integration ratios of characteristic signals to determine the percentages of common impurities, including unreacted dimer, coordinated solvents, and degradation products [2] [22].

The method allows rapid determination of impurity content through mathematical relationships between signal integrations and known molecular compositions [2] [22]. For example, the presence of unreacted palladium dimer can be quantified through analysis of specific aromatic proton signals, while coordinated tetrahydrofuran is detected through characteristic ethylene oxide proton signals [2] [22].

X-ray crystallography provides definitive structural confirmation when suitable crystals can be obtained [2] [22]. This technique reveals the precise coordination geometry, bond distances, and molecular packing arrangements [2] [22]. Crystallographic studies have confirmed the expected square-planar palladium coordination with the characteristic wide bite angle of the Xantphos ligand [2] [22].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant